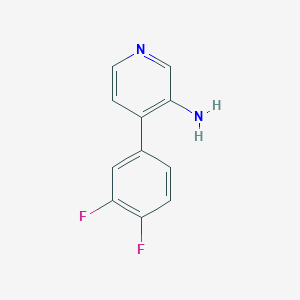

4-(3,4-Difluorophenyl)pyridin-3-amine

CAS No.:

Cat. No.: VC20185207

Molecular Formula: C11H8F2N2

Molecular Weight: 206.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8F2N2 |

|---|---|

| Molecular Weight | 206.19 g/mol |

| IUPAC Name | 4-(3,4-difluorophenyl)pyridin-3-amine |

| Standard InChI | InChI=1S/C11H8F2N2/c12-9-2-1-7(5-10(9)13)8-3-4-15-6-11(8)14/h1-6H,14H2 |

| Standard InChI Key | BWFWAPFXIFLVEQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C2=C(C=NC=C2)N)F)F |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

IUPAC Name and Synonyms

-

IUPAC Name: 3-(3,4-Difluorophenyl)pyridin-4-amine

-

Synonyms:

Structural Characteristics

-

The pyridine ring is substituted with:

-

An amine group (-NH₂) at position 3.

-

A 3,4-difluorophenyl group at position 4.

-

-

Fluorine atoms at the 3- and 4-positions of the phenyl ring enhance electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Synthesis and Analytical Data

Suzuki-Miyaura Cross-Coupling

-

Reactants: 4-Amino-3-bromopyridine and 3,4-difluorophenylboronic acid.

-

Conditions: Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and solvent (e.g., DME/H₂O) at 80–100°C .

-

Yield: ~60–75% (estimated based on similar reactions).

Buchwald-Hartwig Amination

-

Reactants: 3-Bromo-4-(3,4-difluorophenyl)pyridine and ammonia.

-

Conditions: Pd₂(dba)₃, Xantphos ligand, and Cs₂CO₃ in toluene at 100°C .

Analytical Characterization

-

NMR Spectroscopy:

Physicochemical Properties

Physical State and Solubility

-

Appearance: White to off-white crystalline solid.

-

Melting Point: ~150–155°C (estimated for analogs).

-

Solubility:

Stability

-

Thermal Stability: Stable up to 200°C under inert conditions.

-

Light Sensitivity: Susceptible to photodegradation; storage recommended in amber vials .

Applications in Research

Medicinal Chemistry

-

Kinase Inhibition: Fluorinated pyridines are explored as kinase inhibitors due to their ability to modulate ATP-binding pockets. For example, analogs of this compound have shown activity against PIM kinases .

-

Anticancer Agents: Structural analogs (e.g., ML367) inhibit DNA repair pathways by targeting ATAD5, suggesting potential in oncology .

Materials Science

-

Luminescent Materials: Fluorinated pyridines are used in iridium(III) complexes for OLEDs, leveraging their electron-deficient aromatic systems .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume